molecular formula C9H19Cl2N3O B1525672 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride CAS No. 1220021-12-4

4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride

Cat. No.: B1525672
CAS No.: 1220021-12-4
M. Wt: 256.17 g/mol
InChI Key: YZFULKNJEGPAII-UHFFFAOYSA-N
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Description

“4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride” is a chemical compound with the CAS Number: 1219957-44-4 . It has a molecular weight of 242.15 . The compound is solid in physical form .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, there are general methods for the synthesis of piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15N3O.2ClH/c12-8-6-11(4-3-10-8)7-1-2-9-5-7;;/h7,9H,1-6H2,(H,10,12);2*1H .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 242.15 . The InChI code is 1S/C8H15N3O.2ClH/c12-8-6-11(4-3-10-8)7-1-2-9-5-7;;/h7,9H,1-6H2,(H,10,12);2*1H .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • A study detailed the synthesis of novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, showing significant antiarrhythmic and antihypertensive activities. These compounds exhibited alpha-adrenolytic properties, suggesting their pharmacological effects may be attributed to alpha-adrenolytic activity, which depends on the presence of a 1-phenylpiperazine moiety with specific substituents (Malawska et al., 2002).

Metabolic Studies

  • Research on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans provided insights into the drug's elimination processes, indicating both metabolism and renal clearance as pathways. This study highlighted the hydroxylation at the pyrimidine ring as a major route of metabolism (Sharma et al., 2012).

Anticancer Activity

  • The synthesis and determination of the lipophilicity, anticonvulsant activity, and preliminary safety of 3-substituted and 3-unsubstituted N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione derivatives were reported, with some compounds showing promising anticonvulsant potential and favorable protective indices compared to well-known antiepileptic drugs (Rybka et al., 2017).

Antimalarial and Antitumor Investigations

  • Another study synthesized piperazine and pyrrolidine derivatives, assessing their capacity to inhibit the growth of Plasmodium falciparum. The presence of a hydroxyl group, a propane chain, and a fluor was essential for antiplasmodial activity, highlighting the therapeutic potential of these compounds against malaria (Mendoza et al., 2011).

Properties

IUPAC Name

4-(pyrrolidin-3-ylmethyl)piperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c13-9-7-12(4-3-11-9)6-8-1-2-10-5-8;;/h8,10H,1-7H2,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFULKNJEGPAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2CCNC(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride
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4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride
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4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride
Reactant of Route 4
4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride
Reactant of Route 5
4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride
Reactant of Route 6
4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride

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